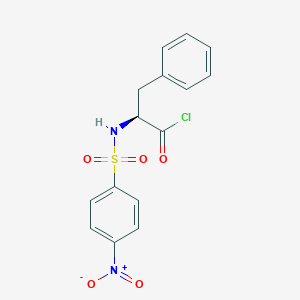

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Description

The exact mass of the compound N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQIQECSYJRDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Nosyl Protecting Groups in Peptide Synthesis: A Guide to Precision N-Alkylation

Executive Summary

In the landscape of peptide chemistry, the Nosyl (2-nitrobenzenesulfonyl or

Its electron-withdrawing nature renders the sulfonamide proton significantly more acidic (

Part 1: Mechanistic Foundation & Chemical Logic

The Sulfonamide "Switch"

The core utility of the Nosyl group lies in its ability to toggle the reactivity of the nitrogen atom.

-

Activation (ON): Upon installation, the strong electron-withdrawing effect of the

-nitro and sulfonyl moieties pulls electron density away from the nitrogen. This acidifies the N-H bond, enabling deprotonation by weak bases (e.g., -

Protection (OFF): Once alkylated, the sulfonamide is extremely stable against strong acids (TFA, HF) and bases (Piperidine), making it orthogonal to both Fmoc and Boc chemistries.

-

Release (Cleavage): The cleavage mechanism is a Nucleophilic Aromatic Substitution (

) , not an acid/base hydrolysis. A soft nucleophile (thiolate) attacks the aromatic ring, forming a Meisenheimer complex that collapses to release sulfur dioxide and the free amine.

Diagram 1: The Fukuyama Amine Synthesis Cycle

The following diagram illustrates the complete lifecycle of the Nosyl group, highlighting the critical intermediate states.

Caption: The Fukuyama Amine Synthesis cycle demonstrating the activation of the amine for alkylation and the specific S_NAr cleavage pathway.

Part 2: Strategic Positioning & Orthogonality

Understanding when to deploy Nosyl is as important as knowing how. It is not a replacement for Fmoc; it is a specialized module for backbone modification.

Orthogonality Matrix

The Nosyl group is stable to the deprotection conditions of standard SPPS (Solid Phase Peptide Synthesis) but is labile to specific reducing/nucleophilic conditions.

| Condition | Reagent | Effect on Nosyl | Effect on Fmoc | Effect on Boc |

| Acidolysis | 95% TFA | Stable | Stable | Cleaved |

| Basicolysis | 20% Piperidine | Stable | Cleaved | Stable |

| Nucleophilic | Thiophenol / DBU | Cleaved | Stable | Stable |

| Reduction | Unstable (Reduces | Stable | Stable |

Critical Constraint: Never use catalytic hydrogenation (e.g., to remove Cbz or Bzl groups) while a Nosyl group is present. The nitro group will reduce to an aniline, rendering the sulfonamide extremely difficult to cleave.

Diagram 2: Orthogonality in SPPS

Caption: Orthogonality map showing Nosyl stability against standard SPPS reagents, enabling selective side-chain or backbone modification.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure reaction success before proceeding.

Protocol A: Installation of Nosyl Group (Solution Phase)

Objective: Protect a primary amine (e.g., amino acid ester) with 2-nitrobenzenesulfonyl chloride (2-NsCl).

-

Preparation: Dissolve amino acid ester HCl salt (1.0 equiv) in DCM at 0°C.

-

Base Addition: Add Collidine (2.5 equiv) or TEA. Checkpoint: Ensure full dissolution.

-

Nosylation: Add 2-NsCl (1.1 equiv) portion-wise.[1]

-

Monitoring (Self-Validation):

-

TLC: Nosyl compounds are UV-active and often stain distinctively. The starting amine (ninhydrin positive) should disappear.

-

Visual: The solution often turns a pale yellow.

-

-

Workup: Wash with 1M HCl (removes pyridine/collidine), then

. Dry over

Protocol B: Fukuyama-Mitsunobu N-Alkylation

Objective: Alkylate the Nosyl-protected amine with an alcohol (R-OH).

-

Setup: Dissolve Ns-Amino Acid (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

(1.5 equiv) in anhydrous THF or DCM. -

Activation: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.

-

Reaction: Stir at Room Temp for 2–12 hours.

-

Monitoring (Self-Validation):

-

TLC Shift: The N-alkylated product is typically less polar than the Ns-starting material due to the loss of the acidic N-H proton.

-

Acid Test: Take a small aliquot. The starting Ns-amide is soluble in basic aqueous solution (due to deprotonation); the product is not .

-

Protocol C: Nosyl Cleavage (The Fukuyama Deprotection)

Objective: Remove the Nosyl group to reveal the secondary amine. Safety Note: Thiophenol is toxic and malodorous. Use Mercaptoethanol (BME) for a less odorous (though slower) alternative, or work strictly in a fume hood.

-

Cocktail Preparation:

-

Fast Method: Thiophenol (PhSH, 3.0 equiv) + DBU (5.0 equiv) in DMF.

-

Odorless Method: 2-Mercaptoethanol (10 equiv) + DBU (5 equiv) in DMF.

-

-

Execution: Add cocktail to the peptide-resin (solid phase) or dissolved peptide (solution). Agitate for 30–60 mins.

-

Monitoring (Self-Validation):

-

Color Change: The reaction mixture typically turns bright yellow/orange due to the formation of the nitrophenyl-thioether byproduct.

-

Chloranil Test (Solid Phase): A positive test (blue/green beads) indicates the presence of the free secondary amine.

-

-

Workup:

-

Solution Phase: The byproduct (Ar-S-Ph) is lipophilic. Acidify aqueous layer (protonate amine) and wash with Ether/EtOAc to remove the sulfur byproduct. Basify and extract the amine.[1]

-

Part 4: Troubleshooting & Optimization

Incomplete Alkylation (Steric Hindrance)

-

Symptom: Starting material remains despite excess reagents.

-

Mechanistic Cause: The bulky sulfonyl group combined with a bulky alcohol (e.g., secondary alcohol) creates steric clash.

-

Solution: Switch from DEAD/

to ADDP/

Difficult Cleavage (The "Stuck" Nosyl)

-

Symptom: Yellow color develops, but MS shows mass of starting material.

-

Mechanistic Cause: Formation of a stable Meisenheimer complex that fails to collapse, or insufficient thiolate concentration.

-

Solution:

-

Increase temperature to 40°C.

-

Switch to Sodium Thiophenolate (PhSNa) directly in DMF to increase nucleophilicity without relying on DBU equilibrium.

-

Side Reactions (Over-Alkylation)

-

Symptom: Mass spec shows +14 or +R mass on unintended residues.

-

Cause: Nosyl group is highly electron-withdrawing; if left on too long during other alkylation steps, it can promote side reactions.

-

Solution: Perform cleavage immediately after the alkylation step is confirmed. Do not carry the Nosyl group through multiple subsequent coupling cycles if possible.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

-

Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[2][3]

-

Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][5] Chemical Reviews.

Sources

The Nosyl Strategy: A Technical Guide to 2-Nitrobenzenesulfonyl Protection

Executive Summary

The 2-nitrobenzenesulfonyl (nosyl or Ns) group represents a cornerstone in modern amine chemistry, offering a unique "protecting-activating" duality that distinguishes it from traditional sulfonyl groups like tosyl (Ts) or mesyl (Ms).[1] While most protecting groups render a functionality inert, the nosyl group renders the sulfonamide N-H proton sufficiently acidic (

This guide provides a mechanistic deep-dive into nosyl chemistry, focusing on its application in synthesizing secondary amines, its orthogonality to Boc/Fmoc/Cbz strategies, and the specific electron-pushing mechanism of its deprotection via the Meisenheimer complex.

The Chemistry of the Nosyl Group[1][2][3][4][5][6][7]

Structural Properties

The nosyl group consists of a benzenesulfonyl moiety substituted with a nitro group at the ortho (2-Ns) or para (4-Ns) position. The ortho-isomer is more commonly used due to slightly faster deprotection kinetics attributed to the steric and inductive proximity of the nitro group to the sulfonyl center.

The "Protecting-Activating" Duality

Unlike carbamate protections (Boc, Fmoc) which mask nucleophilicity, the nosyl group acts as an electron-withdrawing group (EWG) that significantly acidifies the remaining N-H proton.

-

Acidification: The strong

(inductive) and -

Mono-alkylation: This acidification allows for clean mono-alkylation using weak bases (e.g.,

) or Mitsunobu conditions, avoiding the over-alkylation (quaternization) common with free amines.

Mechanism of Deprotection: The Meisenheimer Pathway[4][6][7]

The defining feature of nosyl protection is its cleavage under mild, specific conditions that leave other functionalities intact.[1][2][3] Unlike tosyl groups, which often require harsh reductive cleavage (Na/naphthalene), nosyl groups are removed via Nucleophilic Aromatic Substitution (

The Mechanistic Cycle

-

Nucleophilic Attack: A soft nucleophile (typically a thiolate,

) attacks the aromatic ring at the carbon atom bearing the sulfonyl group (ipso-attack). -

Meisenheimer Complex Formation: The electron-withdrawing nitro group stabilizes the anionic

-complex intermediate (Meisenheimer complex). -

Elimination: The complex collapses, expelling sulfur dioxide (

) and the deprotected amine anion, while forming a thioether byproduct.

Visualization of the Mechanism

Caption: The

The Fukuyama Amine Synthesis Workflow[1][4][7][8]

The Fukuyama protocol is the "killer application" for nosyl chemistry, solving the classic problem of synthesizing secondary amines without poly-alkylation.

Workflow Diagram

Caption: The three-stage Fukuyama protocol for controlled secondary amine synthesis.

Experimental Protocols

Protocol A: Protection (Installation)

-

Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Triethylamine (

) or DIPEA. -

Solvent: DCM or THF (

to RT).

Procedure:

-

Dissolve amine (1.0 equiv) in DCM (0.1 M).

-

Add

(1.5–2.0 equiv) and cool to -

Add NsCl (1.1 equiv) portion-wise.[2]

-

Warm to RT and stir until TLC indicates consumption (typically 1–4 h).

-

Workup: Wash with 1N HCl (to remove excess base/amine), then

, then brine. Dry over

Protocol B: Alkylation (Fukuyama)[7]

-

Reagents: Alkyl halide (

), -

Note: For sterically hindered alcohols, use Mitsunobu conditions (

, DEAD/DIAD).

Procedure (Standard Alkylation):

-

Dissolve Nosyl-amide (1.0 equiv) in DMF (0.2 M).

-

Add

(2.0 equiv) and Alkyl Halide (1.2 equiv). -

Heat to

(or RT for reactive halides). -

Monitor by TLC.[2]

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.

Protocol C: Deprotection (The Critical Step)

Two methods are recommended: the standard (reliable but smelly) and the "odorless" alternative.

Method 1: Thiophenol (Standard)

-

Reagents: Thiophenol (

), -

Solvent: DMF or MeCN (

). -

Mechanism:

via Meisenheimer complex.[2][4][5]

-

Dissolve alkylated Nosyl-amide in MeCN or DMF.

-

Add

(3.0 equiv) and Thiophenol (1.2–2.0 equiv). -

Stir at

for 1–2 h. Solution often turns bright yellow (Meisenheimer intermediate). -

Workup: The challenge is removing

byproduct. Extract amine into 1N HCl, wash organic layer (containing byproducts) with ether, then basify aqueous layer and extract the pure amine.

Method 2: Mercaptoethanol (Odorless)

-

Reagents: 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

-

Solvent: DMF.

-

Dissolve substrate in DMF.[6]

-

Add 2-Mercaptoethanol (3.0 equiv) and DBU (5.0 equiv).

-

Advantage: Byproducts are water-soluble, simplifying workup.

Comparative Analysis & Orthogonality

The nosyl group is highly orthogonal, making it ideal for complex peptide or macrocycle synthesis.

| Condition | Nosyl (Ns) | Boc | Fmoc | Cbz (Z) | Tosyl (Ts) |

| TFA / HCl | Stable | Cleaved | Stable | Stable | Stable |

| Piperidine (20%) | Stable * | Stable | Cleaved | Stable | Stable |

| Unstable (Reduces | Stable | Stable | Cleaved | Stable | |

| Thiol / Base | Cleaved | Stable | Stable | Stable | Stable |

| Na / Naphthalene | Cleaved | Stable | Cleaved | Cleaved | Cleaved |

*Note: While generally stable to Fmoc deprotection conditions, prolonged exposure to piperidine can lead to slow degradation. Short cycles are recommended.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[8] Tetrahedron Letters.

-

Kan, T., & Fukuyama, T. (2004).[4][5] "Ns strategies: a highly versatile synthetic method for amines."[1][2][5] Chemical Communications.[4][5]

-

BenchChem. (2025).[1][2][3] "Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines."

-

Cardullo, F., et al. (2005).[6] "Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol." Synlett.

-

Mattern, R. H. (2005). "Odorless nosyl deprotection by in-situ formation of a thiolate."[9] American Chemical Society.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride for Peptide Synthesis

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups and activating agents is paramount for the successful synthesis of complex peptide structures. Among the diverse array of methodologies, the use of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride offers a robust approach for the introduction of a phenylalanine residue into a growing peptide chain. The 4-nitrophenylsulfonyl (nosyl) group serves as a reliable protecting group for the amine functionality, while the acyl chloride provides a highly reactive species for efficient amide bond formation.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthetic outcome.

Core Principles: The Dual Role of the Nosyl Group and Acyl Chloride

The efficacy of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in peptide synthesis is rooted in two key chemical features:

-

The Nosyl (Ns) Protecting Group: The 4-nitrophenylsulfonyl group is a strong electron-withdrawing group, which imparts several advantageous properties. It renders the sulfonamide bond stable to a wide range of reaction conditions, including acidic and some basic environments, providing orthogonality with other common protecting groups like Boc and Fmoc.[2] This stability is crucial during the stepwise elongation of a peptide chain. Furthermore, the nosyl group can be selectively cleaved under mild conditions using specific thiol-based reagents, ensuring the integrity of the synthesized peptide.[2][3]

-

The Acyl Chloride Activating Group: The conversion of the carboxylic acid of N-(4-Nitrophenylsulfonyl)-L-phenylalanine to an acyl chloride dramatically increases its electrophilicity.[4] This "activated" form readily reacts with the free amine of another amino acid or peptide fragment, driving the formation of the amide (peptide) bond with high efficiency. This high reactivity often leads to rapid and clean coupling reactions.

Synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride: A Two-Step Protocol

The preparation of the title compound is typically achieved in a two-step sequence starting from L-phenylalanine.

Step 1: N-Nosylation of L-Phenylalanine

This initial step involves the protection of the primary amine of L-phenylalanine with 4-nitrobenzenesulfonyl chloride (nosyl chloride).

Experimental Protocol:

-

Dissolution: Dissolve L-phenylalanine (1.0 equiv.) in a suitable aqueous basic solution, such as 1 M sodium carbonate or sodium bicarbonate, at 0 °C (ice bath).

-

Addition of Nosyl Chloride: While vigorously stirring, slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 equiv.) in a water-miscible organic solvent like acetone or dioxane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3. This will precipitate the N-nosylated product.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(4-Nitrophenylsulfonyl)-L-phenylalanine.

Step 2: Conversion to the Acyl Chloride

The N-nosylated amino acid is then converted to the highly reactive acyl chloride using a chlorinating agent.

Experimental Protocol:

-

Suspension: Suspend the dried N-(4-Nitrophenylsulfonyl)-L-phenylalanine (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: To the suspension, add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2-1.5 equiv.) or oxalyl chloride ((COCl)₂) (1.2-1.5 equiv.) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added.[5]

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

-

Isolation: Upon completion, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is often used immediately in the subsequent peptide coupling step without further purification due to its reactivity and moisture sensitivity.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Application in Peptide Synthesis: A Step-by-Step Coupling Protocol

The primary application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is in the formation of a peptide bond with a free amine of an amino acid or a peptide fragment.

Experimental Protocol:

-

Preparation of the Amine Component: Dissolve the N-terminally deprotected amino acid or peptide (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM, DMF, or a mixture) containing a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (2.0-3.0 equiv.) at 0 °C under an inert atmosphere.

-

Coupling Reaction: Slowly add a freshly prepared solution of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.1-1.2 equiv.) in the same anhydrous solvent to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the coupling reaction by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by adding water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by flash column chromatography on silica gel.

Critical Reaction Parameters

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Acyl Chloride:Amine) | 1.1 - 1.2 : 1.0 | A slight excess of the acyl chloride ensures complete consumption of the valuable amine component. |

| Base | Diisopropylethylamine (DIEA), 2,4,6-Collidine | A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile. |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anhydrous, aprotic solvents are necessary to prevent hydrolysis of the highly reactive acyl chloride. |

| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control the initial exothermic reaction and minimize potential side reactions. |

| Reaction Time | 2 - 12 hours | Reaction time is dependent on the steric hindrance of the coupling partners and should be monitored for completion. |

Mechanism of Action: Nosyl Protection and Amide Bond Formation

The success of this synthetic strategy hinges on a well-defined reaction mechanism.

Mechanism of Nosyl Deprotection

The removal of the nosyl group is a critical step to liberate the amine for further chain elongation or to yield the final deprotected peptide. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[2] A thiol, in the presence of a mild base, acts as the nucleophile.[3]

Caption: Mechanism of nosyl group deprotection by a thiolate.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Coupling Yield | - Incomplete formation of the acyl chloride.- Hydrolysis of the acyl chloride.- Steric hindrance of the amine component. | - Ensure complete conversion to the acyl chloride before use.- Use strictly anhydrous conditions.- Increase reaction time and/or temperature. |

| Racemization | - Presence of a strong, nucleophilic base. | - Use a hindered, non-nucleophilic base like DIEA or 2,4,6-collidine. |

| Incomplete Nosyl Deprotection | - Insufficient amount of thiol or base.- Thiol oxidation. | - Increase the equivalents of thiol and base.- Use a fresh, high-quality thiol reagent. |

Safety Precautions

-

Acyl Chlorides: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a reactive and moisture-sensitive compound. It is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorinating Agents: Thionyl chloride and oxalyl chloride are toxic and corrosive. Handle with extreme care in a fume hood.

-

Solvents: Use anhydrous solvents and handle them under an inert atmosphere to prevent reactions with moisture.

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a valuable reagent in the arsenal of peptide chemists. Its well-defined reactivity, coupled with the stability and selective cleavability of the nosyl protecting group, provides a reliable method for the incorporation of phenylalanine residues in peptide synthesis. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully employ this methodology in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics and other areas of chemical biology.

References

- BenchChem. (n.d.). Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols.

- Organic Chemistry. (2021, October 28). Adding Nosyl Group Mechanism. YouTube.

- Chem-Station Int. Ed. (2014, March 31). Fukuyama Amine Synthesis.

- ResearchGate. (2025, August 6). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid.

- (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.

- BenchChem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.

- ACS Publications. (n.d.). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.

- Physical Chemistry Laboratory Server. (n.d.). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.

- ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine.

- PrepChem.com. (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride.

- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- PMC. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria.

- Google Patents. (n.d.). CN101417959A - Synthesis method of L-p-nitrophenylalanine.

- RSC Publishing. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubMed. (2003, March 10). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- ResearchGate. (n.d.). Conversion of N-Lauroyl-L-amino Acids with Various Amino Acids as the Substrate.

- ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with....

- PubMed. (2004, September). New advances in drug discovery. Expert Opinion on Investigational Drugs.

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- PMC. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.

- MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.

- PMC. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

Sources

Application Note: High-Precision Chiral Resolution & Derivatization using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

This Application Note is structured to address the specific technical nuances of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (often abbreviated as N-Nosyl-L-Phe-Cl ).

Critical Scientific Distinction: While standard "Nosyl chloride" (4-nitrobenzenesulfonyl chloride) is a common amine protecting group used in the Fukuyama synthesis, the reagent specified here (N-Nosyl-L-Phe-Cl ) is a Chiral Derivatizing Agent (CDA) . It contains a protected L-phenylalanine moiety activated as an acid chloride.[1][2] Therefore, this guide focuses on its primary application: Chiral Resolution and Enantiomeric Purity Determination , rather than simple N-protection.

Executive Summary

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a specialized electrophilic reagent designed for the derivatization of racemic amines and alcohols . By coupling this enantiomerically pure (L-configuration) reagent with a racemic substrate, researchers generate diastereomers . Unlike enantiomers, these diastereomers possess distinct physical properties (solubility, chromatographic retention), enabling the separation of chiral compounds or the determination of enantiomeric excess (ee) via non-chiral HPLC or NMR.

Key Applications

-

Optical Resolution: Separation of racemic amines/alcohols via fractional crystallization or chromatography of the resulting diastereomers.

-

Enantiomeric Purity Analysis: Determination of % ee for amines without requiring expensive chiral HPLC columns.

-

Affinity Labeling: Due to the structural similarity to chymotrypsin substrates (Phe residue), it can function as an active-site titrant or inhibitor for chymotrypsin-like serine proteases.

Technical Mechanism & Causality

The Derivatization Logic

The reagent leverages the Schotten-Baumann reaction principle . The acid chloride moiety (-COCl) is highly reactive toward nucleophiles (primary/secondary amines or alcohols).

-

Reagent: Pure (S)-configuration (L-Phenylalanine backbone).

-

Substrate: Racemic Mixture (R/S)-Amine.

-

Product: A mixture of two diastereomers:

-

(L)-Phe-(R)-Amine

-

(L)-Phe-(S)-Amine

-

Why this works: Enantiomers (R and S) have identical physical properties in an achiral environment. However, the resulting diastereomers (L-R and L-S) have different steric environments and dipole moments. This difference allows for separation on standard silica gel or C18 columns.

The Role of the Nosyl Group

The 4-nitrobenzenesulfonyl (Nosyl) group on the phenylalanine nitrogen serves two critical functions:

-

Protection: It prevents the phenylalanine amine from acting as a nucleophile, stopping self-polymerization.

-

Crystallinity & Detection: The electron-withdrawing nitro group enhances the crystallinity of the resulting derivatives (aiding in purification) and provides a strong UV chromophore (approx. 254 nm) for easy HPLC detection.

Experimental Protocol: Derivatization & Resolution

Safety Warning: Acid chlorides are moisture-sensitive and corrosive. Handle in a fume hood. The Nosyl group is a sulfonamide derivative; avoid contact with skin.

Materials

-

Reagent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (>97% purity).[3]

-

Substrate: Racemic Amine (e.g.,

-methylbenzylamine or an amino acid ester). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Quench: Saturated NaHCO₃ solution.

Workflow Diagram (DOT/Graphviz)

Figure 1: Logical workflow for resolving racemic mixtures using N-Nosyl-L-Phe-Cl.

Step-by-Step Procedure

Phase 1: Coupling Reaction

-

Preparation: Dissolve 1.0 equivalent of the racemic amine substrate in anhydrous DCM (concentration ~0.1 M).

-

Activation: Add 1.2 equivalents of Triethylamine (TEA) to the solution. Cool the mixture to 0°C using an ice bath to minimize side reactions.

-

Addition: Slowly add 1.1 equivalents of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (solid or dissolved in minimal DCM) to the stirring amine solution.

-

Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC.

Phase 2: Work-up[4]

-

Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride.

-

Extraction: Extract the organic layer with DCM (2x).

-

Wash: Wash the combined organic layers with 1N HCl (to remove excess TEA and unreacted amine) followed by Brine.

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Separation & Analysis

-

TLC/HPLC: Analyze the crude solid. You should see two distinct spots (TLC) or peaks (HPLC) corresponding to the L-L and L-D diastereomers.

-

Flash Chromatography: Use a silica gel column (typically Hexane:Ethyl Acetate gradient) to separate the two diastereomers.

-

Note: The diastereomer with the internal hydrogen bond is usually less polar and elutes first.

-

-

Recovery (Optional): If the goal is to isolate the pure amine, the amide bond must be hydrolyzed (e.g., 6N HCl reflux or enzymatic cleavage), though this is often destructive. This reagent is primarily used for analytical resolution or when the derivatized product is the target.

Analytical Data Interpretation

When using this reagent for determining Enantiomeric Excess (ee), compare the integration of signals in ¹H-NMR. The magnetic anisotropy of the phenyl ring in the reagent causes distinct chemical shift differences (

Typical ¹H-NMR Shift Behavior (Example)

| Proton Environment | (L)-Phe-(L)-Amine Shift ( | (L)-Phe-(D)-Amine Shift ( | |

| 4.25 | 4.18 | 0.07 | |

| NH (Amide) | 6.80 | 6.65 | 0.15 |

| R-Group Methyl | 1.20 | 1.35 | -0.15 |

Table 1: Simulated NMR shift differences observed in diastereomeric amides. Large

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Store reagent under inert gas. |

| No Separation | Diastereomers co-elute | Change solvent system (try DCM:MeOH or Toluene:EtOAc). Try crystallization. |

| Racemization | Base too strong / Temp too high | Use DIPEA instead of TEA. Keep reaction at 0°C. |

| Broad Peaks | Rotamers | Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers. |

References

-

PubChem. N-(4-Nitrophenylsulfonyl)-l-phenylalanyl chloride (Compound).[1] National Library of Medicine. Available at: [Link]

- Yoshida, A. et al. "Chiral Resolution of Amino Acids using N-Protected Phenylalanine Derivatives." Journal of Organic Chemistry (General reference for mechanism).

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. (Context for the stability of the sulfonamide moiety). Tetrahedron Letters, 36(36), 6373-6374.

Sources

- 1. PubChemLite - N-(4-nitrophenylsulfonyl)-l-phenylalanyl chloride [optical resolving reagent] (C15H13ClN2O5S) [pubchemlite.lcsb.uni.lu]

- 2. parchem.com [parchem.com]

- 3. N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride | 29739-88-6 | TCI AMERICA [tcichemicals.com]

- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

Application Notes & Protocols: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Ns-Phe-Cl) in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS). The 4-nitrophenylsulfonyl (nosyl or Ns) group serves as a robust, acid-stable Nα-protecting group, offering distinct advantages in synthetic strategy due to its unique deprotection conditions. The use of the acid chloride moiety for carboxyl activation facilitates highly efficient coupling with minimal risk of racemization. This document details the underlying chemical principles, provides step-by-step experimental protocols for dipeptide synthesis and subsequent nosyl group cleavage, and offers insights into the causality behind methodological choices, empowering researchers to effectively integrate this reagent into their synthetic workflows.

Part 1: Foundational Chemistry of the Nosyl Group in Peptide Synthesis

The strategic selection of protecting groups and coupling methods is paramount to the success of peptide synthesis. The Ns-Phe-Cl reagent combines the benefits of a highly stable sulfonamide protecting group with the reactivity of an acid chloride, creating a powerful tool for the synthesis of complex peptides in solution.

The Nosyl (Ns) Protecting Group: Properties and Advantages

The nosyl group is a sulfonamide-based protecting group for amines, valued for its exceptional stability and orthogonal cleavage chemistry.[1] Unlike the more common tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, the nosyl group is stable under a wide range of conditions, particularly the strongly acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and many side-chain protecting groups.[2] This stability makes it an excellent choice for complex, multi-step syntheses where other protecting groups might be labile.

The primary advantages of the nosyl group in peptide synthesis include:

-

Orthogonality: The Ns group can be selectively removed in the presence of Boc, Fmoc, and benzyloxycarbonyl (Cbz) protecting groups, allowing for precise, multi-faceted synthetic strategies.[1]

-

Activation: The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, which can facilitate N-alkylation reactions if desired.[3]

-

Racemization Suppression: N-nosyl amino acid chlorides are stable and highly reactive. Crucially, they are unable to form the oxazolone intermediates that are a major pathway for racemization during the coupling of N-acyl amino acids.[4][5] This is a significant advantage over other activation methods, particularly when coupling sterically hindered residues.

Mechanism of Nosyl Group Deprotection

The cleavage of the nosyl group is a key feature of its utility. It is typically achieved under mild, basic conditions using a thiol nucleophile, such as thiophenol or mercaptoethanol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The thiol, activated by a base to its more nucleophilic thiolate form, attacks the electron-deficient nitro-substituted aromatic ring to form a transient Meisenheimer complex.[1][6] Subsequent collapse of this intermediate cleaves the sulfur-nitrogen bond, liberating the free amine of the peptide and generating a thioether byproduct.[6]

Caption: Mechanism of nosyl group deprotection by a thiolate nucleophile.

Part 2: Experimental Protocols for Dipeptide Synthesis

The following protocols provide a practical framework for the synthesis of a model dipeptide using Ns-Phe-Cl, followed by the deprotection of the nosyl group. These procedures are designed to be self-validating, with integrated checkpoints for reaction monitoring.

Protocol 1: Synthesis of Ns-Phe-Ala-OMe Dipeptide

This protocol describes the coupling of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (Ns-Phe-Cl) with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The acid chloride provides a highly activated carboxyl group for efficient amide bond formation. A mild, non-nucleophilic base is used to neutralize the hydrochloride salt of the amino component and to scavenge the HCl generated during the reaction.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| H-Ala-OMe·HCl | 139.56 | 1.0 | 1.0 | 140 mg |

| Ns-Phe-Cl | 384.80 | 1.05 | 1.05 | 404 mg |

| N-Methylmorpholine (NMM) | 101.15 | 2.2 | 2.2 | 245 µL |

| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |

-

Preparation of Amino Component: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add H-Ala-OMe·HCl (140 mg, 1.0 mmol) and anhydrous DCM (5 mL).

-

Cooling and Basification: Cool the resulting suspension to 0 °C in an ice-water bath. Add N-Methylmorpholine (NMM) (245 µL, 2.2 mmol) dropwise with stirring. Stir the mixture at 0 °C for 15 minutes. Rationale: Cooling minimizes potential side reactions. One equivalent of NMM neutralizes the hydrochloride salt to liberate the free amine, while the second equivalent neutralizes the HCl generated from the acid chloride during the coupling reaction.

-

Coupling Reaction: In a separate dry vial, dissolve Ns-Phe-Cl (404 mg, 1.05 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cold, stirring solution of the amino component over 10 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine (visualized with ninhydrin stain) indicates reaction completion.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Rationale: The acid wash removes excess NMM, while the bicarbonate wash removes any unreacted Ns-Phe-Cl (as the carboxylate) and neutralizes the solution.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure dipeptide, Ns-Phe-Ala-OMe.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of Ns-Phe-Ala-OMe.

Protocol 2: Deprotection of the Ns-Phe-Ala-OMe Dipeptide

This protocol details the removal of the N-terminal nosyl group using thiophenol and potassium carbonate.

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Ns-Phe-Ala-OMe | 451.49 | 0.5 | 1.0 | 226 mg |

| Thiophenol | 110.18 | 2.5 | 5.0 | 230 µL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 3.0 | 207 mg |

| Acetonitrile (MeCN) | - | - | - | 10 mL |

-

Reaction Setup: To a 25 mL round-bottom flask, add the Ns-protected dipeptide (226 mg, 0.5 mmol), potassium carbonate (207 mg, 1.5 mmol), and acetonitrile (10 mL).

-

Addition of Thiol: Add thiophenol (230 µL, 2.5 mmol) to the suspension. Rationale: Thiophenol is the nucleophile for the SNAr reaction. K₂CO₃ acts as the base to generate the active thiophenolate anion and maintain basic conditions for the reaction to proceed.[6]

-

Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with 1 M K₂CO₃ solution (3 x 15 mL) to remove the thioether byproduct and excess thiophenol. Wash with brine (1 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, H-Phe-Ala-OMe, can be further purified by chromatography if necessary.

Part 3: Troubleshooting and Best Practices

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Coupling reaction is sluggish or incomplete. | 1. Insufficiently dried reagents or solvent. 2. Ineffective base for neutralization. 3. Steric hindrance at the N-terminus. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use a stronger, non-nucleophilic base like collidine or DIPEA. 3. Increase reaction time and/or temperature slightly (e.g., to RT for 12h). |

| Low yield after nosyl deprotection. | 1. Incomplete reaction. 2. Degradation of the peptide. 3. Loss of product during aqueous work-up. | 1. Increase equivalents of thiol and base; extend reaction time. 2. Ensure reaction is not overheated. Use a milder base like Cs₂CO₃.[7] 3. If the deprotected peptide has some water solubility, perform back-extraction of the aqueous layers. |

| Racemization is detected. | Although rare with Ns-amino acid chlorides, it can be caused by an overly strong base or prolonged exposure to basic conditions before coupling. | Ensure the amino component is not left in the presence of base for an extended period before the acid chloride is added. Use NMM or collidine instead of stronger bases like triethylamine. |

Conclusion

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a highly effective reagent for introducing a phenylalanine residue in solution-phase peptide synthesis. The nosyl protecting group provides excellent stability and orthogonality, while the acid chloride activation ensures rapid, efficient, and low-racemization coupling. The straightforward deprotection protocol under mild thiol-mediated conditions further enhances its utility. By understanding the underlying chemical principles and following robust experimental procedures, researchers can leverage Ns-Phe-Cl to build complex peptide frameworks with high fidelity and control.

References

-

Benchchem. Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols. [Online] Available at: [1]

-

Organic Chemistry. Adding Nosyl Group Mechanism. YouTube, 2021. [Online] Available at: [8]

-

Cardullo, F., et al. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Online] Available at: [7]

-

Chem-Station Int. Ed. Fukuyama Amine Synthesis. 2014. [Online] Available at: [6]

-

Various Authors. Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. [Online] Available at: [9]

-

Benchchem. The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. [Online] Available at: [3]

-

Google Patents. Peptide synthesis with sulfonyl protecting groups. [Online] Available at: [4]

-

Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. [Online] Available at: [2]

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024. [Online] Available at: [10]

-

Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467, 2004.[5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

Application Note & Protocols: A Guide to the Chiral Resolution of Amino Acids Using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Introduction: The Imperative of Enantiomeric Purity in the Life Sciences

In the realms of pharmaceutical development, biochemistry, and nutritional science, the stereochemistry of amino acids is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as enantiomers—non-superimposable mirror images designated as D and L forms. While L-amino acids are predominantly found in nature, D-amino acids play significant roles in various physiological and pathological processes.[1] The pharmacological and toxicological profiles of chiral molecules can differ significantly between enantiomers, necessitating the development of robust methods for their separation and quantification.[2]

This application note provides a comprehensive guide to the chiral resolution of racemic amino acids using N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride. This method falls under the category of pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2]

The Resolving Agent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a chiral derivatizing agent. The "nosyl" (4-nitrobenzenesulfonyl) group is a well-established protecting and activating group in organic synthesis.[3][4] In this application, the inherent chirality of the L-phenylalanyl moiety is leveraged to create diastereomeric derivatives of the target racemic amino acid.

The underlying principle of this resolution strategy is the conversion of a pair of enantiomers into a pair of diastereomers. The reaction of a racemic mixture of an amino acid (D- and L-forms) with the enantiomerically pure N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride results in the formation of two diastereomeric products: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl-D-amino acid and N-(4-Nitrophenylsulfonyl)-L-phenylalanyl-L-amino acid. These diastereomers can then be separated based on their differential interactions with a stationary phase in a chromatographic system.

Mechanism of Chiral Recognition

The chiral recognition and subsequent separation of the diastereomers are governed by the differences in their three-dimensional structures. The distinct spatial arrangement of the various functional groups in the two diastereomers leads to different interactions with the stationary phase of the HPLC column, resulting in different retention times and enabling their separation.

Caption: Workflow for the chiral resolution of amino acids.

Experimental Protocols

Part 1: Derivatization of Racemic Amino Acids

This protocol details the formation of diastereomeric derivatives of a racemic amino acid with N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride.

Materials:

-

Racemic amino acid (e.g., DL-Alanine)

-

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve the racemic amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to deprotonate the amino group of the amino acid, making it nucleophilic.

-

Preparation of Resolving Agent Solution: In a separate container, dissolve N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.0 equivalent) in acetone.

-

Derivatization Reaction: Cool the amino acid solution to 0 °C in an ice bath. Slowly add the solution of the resolving agent dropwise to the amino acid solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The formation of the diastereomeric products can be visualized under UV light.

-

Work-up:

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture.

-

Part 2: HPLC Separation of Diastereomers

This protocol outlines the separation of the synthesized diastereomers using reverse-phase HPLC.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A standard achiral reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (due to the nitroaromatic group)

-

Injection Volume: 10 µL

-

Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes is a good starting point. The gradient may need to be optimized for different amino acids to achieve baseline separation.

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude diastereomeric mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection and Data Acquisition: Inject the sample onto the HPLC system and acquire the chromatogram. Two distinct peaks corresponding to the two diastereomers should be observed.

-

Peak Identification and Quantification: The elution order of the diastereomers (L-D vs. L-L) may vary depending on the specific amino acid and chromatographic conditions.[5] The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers.

| Parameter | Recommended Setting | Rationale |

| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile/Water with TFA | Common mobile phase for reverse-phase HPLC, TFA improves peak shape. |

| Detection | UV at 254 nm | The nitrophenyl group has a strong UV absorbance at this wavelength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Temperature | Ambient | A good starting point; temperature can be adjusted to optimize separation. |

Part 3: Deprotection and Recovery of Enantiomerically Pure Amino Acids

This protocol describes the hydrolysis of the separated diastereomers to recover the enantiomerically pure amino acids.

Materials:

-

Separated diastereomer fraction from HPLC (or from preparative chromatography)

-

6 M Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (or other suitable ion-exchange resin)

-

Ammonium hydroxide (NH₄OH) solution

Procedure:

-

Acid Hydrolysis: To the dried, separated diastereomer, add 6 M HCl and heat the mixture at 100-110 °C for 12-24 hours in a sealed tube. This step cleaves the amide bond, liberating the free amino acid.

-

Purification by Ion-Exchange Chromatography:

-

Dilute the cooled reaction mixture with water and apply it to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with water to remove the N-(4-Nitrophenylsulfonyl)-L-phenylalanine byproduct.

-

Elute the desired amino acid from the column using a dilute ammonium hydroxide solution.

-

-

Isolation: Collect the fractions containing the amino acid (can be monitored by ninhydrin test or TLC) and evaporate the solvent under reduced pressure to obtain the enantiomerically pure amino acid.

Data Interpretation and Validation

The success of the chiral resolution is determined by the baseline separation of the two diastereomeric peaks in the HPLC chromatogram. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

For validation, the recovered enantiomerically pure amino acid can be analyzed by a secondary method, such as comparing its optical rotation to the literature value or by re-derivatizing with a different chiral agent and analyzing by HPLC.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Derivatization | Insufficient resolving agent, non-optimal pH, or short reaction time. | Use a slight excess of the resolving agent, ensure the pH is basic, and increase the reaction time. |

| Poor HPLC Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase gradient, try a different organic modifier (e.g., methanol), or adjust the pH. |

| Broad or Tailing Peaks | Column degradation, sample overload, or secondary interactions. | Use a new column, inject a smaller sample volume, or add a competing amine to the mobile phase. |

| Low Recovery after Hydrolysis | Incomplete hydrolysis or loss during ion-exchange chromatography. | Increase hydrolysis time or temperature, and carefully monitor the elution during ion-exchange chromatography. |

Conclusion

The use of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride as a chiral resolving agent provides a robust and reliable method for the separation of racemic amino acids. The formation of diastereomers allows for their separation on standard achiral HPLC columns, making this technique accessible to most analytical laboratories. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for achieving enantiomerically pure amino acids, which are critical for a wide range of scientific and industrial applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Hughes, D. L. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(44), 29587–29595. [Link]

- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

-

Lee, W. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(5), 241–245. [Link]

-

Mehta, A. K., & Singh, B. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 5(49), 31411–31420. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]

- Google Patents. (n.d.). Resolution of racemic amino acids.

-

Shibata, M., et al. (2007). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Journal of Synthetic Organic Chemistry, Japan, 65(10), 983-993. [Link]

-

ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

-

PubMed. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

-

PMC. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitrobenzyl sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.

- Benchchem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.

-

Springer. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common problems with N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride reactions

Product Category: Activated Amino Acid Derivatives / Peptide Coupling Reagents Primary Application: Synthesis of sulfonamide-protected peptides, protease inhibitors, and chiral building blocks.

Core Technical Overview

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) is a highly reactive acid chloride derivative of L-phenylalanine, where the amine is protected by the 4-nitrobenzenesulfonyl (Nosyl) group.

Unlike standard carbamate-protected amino acids (Boc, Fmoc), the Nosyl group imparts unique electronic properties. The strong electron-withdrawing nature of the sulfonyl moiety activates the amino acid for specific transformations but also introduces distinct stability challenges that differ from standard peptide chemistry.

Key Chemical Characteristics

-

Reactivity: High electrophilicity at the carbonyl carbon; reacts rapidly with nucleophiles (amines, alcohols).

-

Moisture Sensitivity: Extremely prone to hydrolysis, reverting to the parent sulfonic acid derivative.

-

Acidity: The sulfonamide N-H and the

-proton are significantly more acidic than in amides, influencing base selection.

Troubleshooting Guide (Q&A)

Q1: I observe a white precipitate immediately upon adding the reagent to my reaction mixture. What is happening?

Diagnosis: Hydrolysis or Sulfonamide Ionization .

Root Cause 1 (Most Common): Hydrolysis The acid chloride moiety is extremely moisture-sensitive. If your solvent (DCM, THF) or reagents contain trace water, the chloride hydrolyzes rapidly to form N-(4-Nitrophenylsulfonyl)-L-phenylalanine (the free acid) and HCl. The free acid is often less soluble in organic solvents like dichloromethane (DCM), causing it to precipitate as a white solid.

Root Cause 2: Sulfonamide Deprotonation If you are using a strong base (e.g., Triethylamine) in non-polar solvents, the base may deprotonate the acidic sulfonamide nitrogen (pKa ~11), forming a salt that can precipitate or form a gummy residue.

Corrective Action:

-

Solvent Rigor: Ensure all solvents are anhydrous (water content <50 ppm). Store the reagent under inert atmosphere (Argon/Nitrogen).

-

Base Addition: Add the base slowly to the solution of the nucleophile (amine/alcohol) before adding the acid chloride. This ensures the base neutralizes the HCl generated during coupling rather than reacting with the reagent prematurely.

Q2: My product shows significant loss of enantiomeric purity (Racemization). Why?

Diagnosis: Base-Catalyzed Enolization .

Mechanism:

Unlike N-acyl amino acids (which racemize via oxazolone formation), N-sulfonyl amino acids cannot form oxazolones due to the geometry of the sulfonyl group. However, the strong electron-withdrawing effect of the

-

In the presence of excess or strong tertiary amine bases (like TEA or DIEA), the

-proton can be abstracted, leading to a planar enolate intermediate that reprotonates indiscriminately, causing racemization.

Corrective Action:

-

Switch Bases: Use weaker bases or sterically hindered bases that are poor at proton abstraction but good at scavenging HCl.

-

Preferred: 2,4,6-Collidine or N-Methylmorpholine (NMM).

-

Alternative: Sodium bicarbonate (Schotten-Baumann conditions) in a biphasic system (DCM/Water) can sometimes prevent racemization because the base remains in the aqueous phase, minimizing contact with the activated species.

-

-

Temperature Control: Conduct the coupling reaction at 0°C to -10°C . Never heat the reaction during the addition phase.

Q3: The reaction yields are low, and TLC shows a spot corresponding to the starting amine. Is the chloride unreactive?

Diagnosis: Competing Side Reactions or Reagent Decomposition .

Technical Insight: The Nosyl group makes the sulfonamide nitrogen acidic.[1] If you use a limiting amount of base, the HCl generated during the reaction can protonate your nucleophilic amine, rendering it unreactive. Conversely, if you use too much base, you risk racemization (see Q2).

Corrective Action:

-

Stoichiometry: Use at least 1.1 equivalents of the acid chloride and 2.0–2.2 equivalents of base (one to neutralize the HCl, one to keep the amine nucleophilic).

-

Quality Check: Verify the integrity of the chloride reagent. Dissolve a small amount in dry methanol. If it dissolves clearly and forms the methyl ester (check via TLC/NMR), it is active. If it leaves a white solid (the acid), it has hydrolyzed.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways: the desired coupling versus the failure modes (Hydrolysis and Racemization).

Caption: Reaction pathways for N-Nosyl-L-Phe-Cl. Green paths indicate the desired coupling; red paths indicate failure modes driven by moisture (hydrolysis) or strong bases (racemization).

Strategic Base Selection

The choice of base is the single most critical factor in preventing racemization with N-sulfonyl amino acid chlorides.

| Base Type | Examples | Risk Level | Recommendation |

| Weak / Hindered | 2,4,6-Collidine , N-Methylmorpholine (NMM) | Low | Highly Recommended. Sufficient to neutralize HCl but poor at abstracting the |

| Inorganic (Biphasic) | NaHCO₃, Na₂CO₃ | Low | Recommended for Schotten-Baumann protocols. Minimizes base contact with the activated species. |

| Strong Tertiary | Triethylamine (TEA), DIPEA | High | Avoid if possible. If necessary, use strictly stoichiometric amounts at -10°C. |

| Nucleophilic | Pyridine, DMAP | Medium | Pyridine is acceptable as a solvent/base. Avoid DMAP as it increases racemization risk via highly activated intermediates. |

Standard Operating Procedure (SOP)

Protocol: Coupling N-Nosyl-L-Phe-Cl with a Primary Amine

Materials:

-

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (1.1 equiv)

-

Primary Amine (1.0 equiv)

-

2,4,6-Collidine (1.2 equiv) [Preferred over TEA]

-

Anhydrous Dichloromethane (DCM)

-

Inert Atmosphere (Nitrogen/Argon)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add the Primary Amine (1.0 equiv) and 2,4,6-Collidine (1.2 equiv).

-

Solvation: Dissolve in anhydrous DCM (concentration ~0.1 M). Cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve N-Nosyl-L-Phe-Cl (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Why? Slow addition prevents localized high concentrations of the acid chloride, reducing side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Nosyl group is UV active).

-

Workup: Dilute with DCM. Wash sequentially with:

-

1M HCl (to remove excess base/amine).

-

Saturated NaHCO₃ (to remove any hydrolyzed acid byproduct).

-

Brine.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

References

-

Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

-

Carpino, L. A., et al. (1990). The 4-nitrobenzenesulfonyl (Nosyl) group for the protection of amino functions. Journal of Organic Chemistry, 55(8), 2552.

-

BenchChem Technical Support. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.

-

GuideChem. (2024). N-(p-Tosyl)-L-phenylalaninyl chloride Properties and Uses.

Sources

Technical Support Center: Removal of Excess N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Topic: Post-Reaction Cleanup & Reagent Removal Reagent: N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) Document ID: TSC-2026-NOS-05 Last Updated: February 13, 2026

Executive Summary

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (N-Nosyl-L-Phe-Cl) is a highly reactive electrophile commonly used to introduce the phenylalanine motif with a Nosyl protecting group. In synthesis, this reagent is often used in excess (1.2 – 2.0 equivalents) to drive amide coupling or esterification to completion.

However, residual acid chloride is problematic due to its reactivity and the potential for the hydrolyzed byproduct (N-Nosyl-L-phenylalanine) to co-elute with products. This guide outlines two validated workflows for removing this excess reagent: Biphasic Acid-Base Extraction (Standard) and Polymer-Supported Scavenging (Advanced/High-Throughput).

Module 1: Chemical Quenching & Extraction (The Standard Workflow)

Best For: Large-scale batch reactions (>100 mg) where the product is stable to mild aqueous base.

The Mechanism

The strategy relies on the high reactivity of the acid chloride toward water. By quenching the reaction with a mild aqueous base, the lipophilic acid chloride is converted into its corresponding carboxylic acid salt (N-Nosyl-L-phenylalanine carboxylate), which partitions into the aqueous phase.

Critical Solubility Data

| Species | State | Organic Solubility (DCM/EtOAc) | Aqueous Solubility (Sat. NaHCO₃) |

| Reagent: N-Nosyl-L-Phe-Cl | Electrophile | High | Decomposes (Hydrolysis) |

| Byproduct: N-Nosyl-L-Phe-OH | Acid (pKa ~3.8) | High | Low (as free acid) |

| Byproduct Salt: N-Nosyl-L-Phe-O⁻ Na⁺ | Salt | Low | High |

| Target Product: (e.g., Amide) | Neutral | High | Low |

Step-by-Step Protocol

-

Quench: Upon reaction completion, cool the mixture to 0°C. Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

-

Why: The acid chloride hydrolyzes to the carboxylic acid. The bicarbonate neutralizes the generated HCl and deprotonates the carboxylic acid (pKa ~3.8) to form the water-soluble sodium salt.

-

Caution:Do not use NaOH or KOH. The Nosyl group is electron-withdrawing, making the sulfonamide N-H proton (if present in your product) relatively acidic (pKa ~9-10). Strong bases can deprotonate your product, causing it to wash away into the aqueous layer. NaHCO₃ (pH ~8.5) is safe.

-

-

Agitation: Stir vigorously for 15–30 minutes.

-

Why: Acid chlorides can be "greasy" and hide in the organic layer. Vigorous stirring ensures the water contacts the reagent for hydrolysis.

-

-

Phase Separation: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Layer Check: The byproduct (Nosyl-Phe-OH) is now in the Aqueous (Top) layer (if using DCM, aqueous is Top; if EtOAc, aqueous is Bottom).

-

-

Verification: Spot the organic layer on TLC.[1] If the starting material spot (N-Nosyl-L-Phe-Cl) persists, it may have hydrolyzed to the acid (N-Nosyl-L-Phe-OH) which can streak on silica.

-

Tip: If the acid byproduct remains in the organic layer, perform a second wash with 0.5 M Na₂CO₃ (pH ~11). This is riskier for product yield but ensures removal of stubborn acid.

-

Module 2: Solid-Phase Scavenging (The "Clean" Workflow)

Best For: Parallel synthesis, small scales (<100 mg), or acid-sensitive products.

The Mechanism

Instead of washing with water, a polymer-supported amine (scavenger resin) is added to the reaction. The amine reacts covalently with the excess acid chloride. The resin is then removed by filtration, taking the excess reagent with it.

Recommended Scavenger

-

Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

-

Loading: Typically 3.0 – 4.0 mmol/g.

Step-by-Step Protocol

-

Calculate Loading: Determine the theoretical amount of excess acid chloride remaining (e.g., 0.5 mmol).

-

Add Scavenger: Add 2.0 – 3.0 equivalents of the amine resin relative to the excess acid chloride.

-

Example: If you have 0.1 mmol excess reagent, add resin corresponding to 0.3 mmol capacity.

-

-

Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–2 hours at room temperature.

-

Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

-

Rinse: Wash the resin beads with DCM to recover any product trapped in the polymer matrix.

-

Result: The filtrate contains your product; the excess Nosyl reagent is covalently bound to the waste beads.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for both methods.

Figure 1: Decision tree and chemical pathways for removing excess N-Nosyl-L-Phe-Cl.

Module 3: Troubleshooting & FAQs

Q1: The aqueous layer is forming a stubborn emulsion. What's happening?

A: Sulfonamides and their precursors (especially those with phenyl groups) are notoriously "soapy" in basic conditions.

-

Fix: Add Brine (Saturated NaCl) to the aqueous layer. This increases the ionic strength and forces the organic phase to separate.

-

Alternative: Filter the emulsion through a pad of Celite. The solid particulates causing the emulsion will be removed.

Q2: My product is co-eluting with the hydrolyzed byproduct on TLC.

A: This is common because both are polar.

-

Fix: Add 1% Acetic Acid to your TLC eluent. This protonates the byproduct (N-Nosyl-L-Phe-OH), making it run faster (less polar) or streak differently than your product.

-

Preventative: Ensure your extraction pH is >8. If the pH drops below ~4, the byproduct becomes the free acid and will extract back into the organic layer. Keep the aqueous wash basic!

Q3: Can I use strong base (NaOH) to ensure complete removal?

A: Proceed with Caution. The Nosyl group is electron-withdrawing. If your product is a sulfonamide (e.g., N-Nosyl-L-Phe-NH-R), the N-H proton is relatively acidic (pKa ~9–10). Strong base (pH > 12) will deprotonate your product, making it water-soluble and causing significant yield loss. Stick to NaHCO₃ (pH ~8.5) or Na₂CO₃ (pH ~11) .

Q4: The reagent seems to have decomposed before I even added it.

A: N-Nosyl-L-Phe-Cl is moisture sensitive.

-

Check: Is the solid white/off-white (good) or yellow/gummy (bad)? The yellow color often indicates hydrolysis to the acid or formation of the sulfonic acid.

-

Test: Take a small amount, dissolve in dry DCM, add an amine (e.g., benzylamine). Check TLC after 5 mins. If no amide forms, the chloride is dead.

References

-

Preparation of Sulfonamides from N-Silylamines. National Institutes of Health (NIH). Describes general reactivity of sulfonyl chlorides and purification strategies for sulfonamides.

-